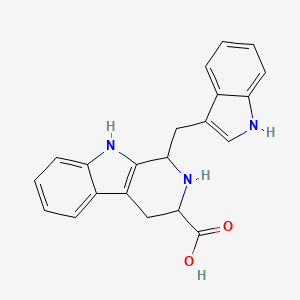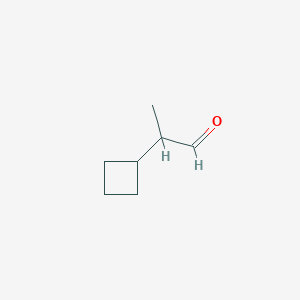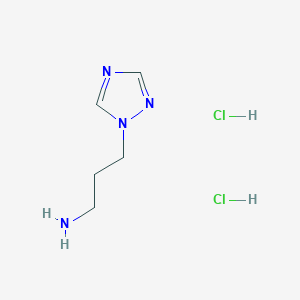
3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride
Descripción general
Descripción
“3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride” is a chemical compound with the empirical formula C5H12Cl2N4. Its molecular weight is 199.08 . It’s important to note that this compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride” can be represented by the SMILES stringNCCCN1C=NC=N1.[H]Cl.[H]Cl . This indicates that the compound contains a triazole ring attached to a propylamine group, and it forms a salt with two chloride ions. Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride” are not fully detailed in the available resources. It is known to be a solid .Aplicaciones Científicas De Investigación
Anticancer Agents
1,2,4-Triazole derivatives, including those related to the compound , have shown promise as anticancer agents . For instance, certain derivatives have demonstrated cytotoxic activity against human cancer cell lines such as MCF-7, Hela, and A549 . These compounds have also shown selectivity against normal and cancerous cell lines, which is crucial for minimizing harmful side effects .
Apoptosis Inducers
Some 1,2,4-triazole derivatives have been found to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a mechanism that can be exploited to kill cancer cells without causing damage to healthy cells .
Antimicrobial Agents
Several 1,2,3-triazoles, which share a similar triazole ring structure with the compound , have been found to be effective antibacterial and antifungal agents . This suggests potential antimicrobial applications for “3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride”.
Anti-inflammatory Agents
1,2,3-Triazoles have also been found to have anti-inflammatory properties . Inflammation is a common response to injury or infection, but chronic inflammation can lead to various diseases. Therefore, compounds with anti-inflammatory properties can have broad therapeutic applications.
Agrochemicals
The 1,4-disubstituted 1H-1,2,3-triazoles have important applications as agrochemicals . They could potentially be used in the development of new pesticides or herbicides.
Photostabilizers, Dyes, and Anticorrosives
1,4-disubstituted 1H-1,2,3-triazoles have been used as photostabilizers, dyes, and anticorrosives . These applications are particularly relevant in the fields of materials science and industrial manufacturing.
Propiedades
IUPAC Name |
3-(1,2,4-triazol-1-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2ClH/c6-2-1-3-9-5-7-4-8-9;;/h4-5H,1-3,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJQQUUJHMCHAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
637015-66-8 | |
| Record name | 3-(1H-1,2,4-triazol-1-yl)propan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,8-Dichloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1455353.png)

![5-[4-(Cyclopropylmethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1455358.png)
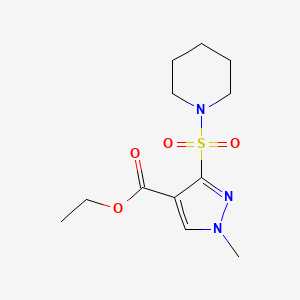



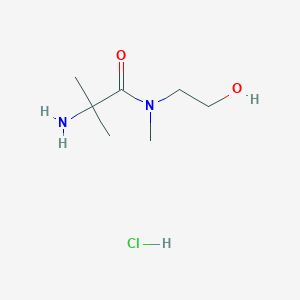

![4-[(2-Aminopyridin-3-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B1455369.png)

